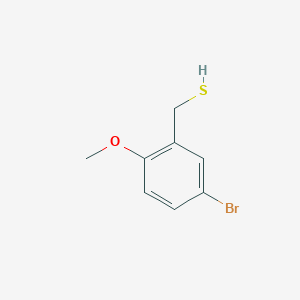

(5-Bromo-2-methoxyphenyl)methanethiol

説明

(5-Bromo-2-methoxyphenyl)methanethiol: is an organic compound with the molecular formula C8H9BrOS It is a derivative of methoxyphenyl with a bromine atom at the 5-position and a methanethiol group attached to the benzene ring

特性

分子式 |

C8H9BrOS |

|---|---|

分子量 |

233.13 g/mol |

IUPAC名 |

(5-bromo-2-methoxyphenyl)methanethiol |

InChI |

InChI=1S/C8H9BrOS/c1-10-8-3-2-7(9)4-6(8)5-11/h2-4,11H,5H2,1H3 |

InChIキー |

GRGLMZKKCKHART-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)Br)CS |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-methoxyphenyl)methanethiol typically involves the following steps:

Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected using acetic anhydride under sulfuric acid catalysis.

Bromination: The protected compound is then brominated using bromine in the presence of iron powder as a catalyst.

Deacetylation: The final step involves deacetylation in a sodium hydrogen carbonate solution to yield (5-Bromo-2-methoxyphenyl)methanethiol.

Industrial Production Methods: While specific industrial production methods for (5-Bromo-2-methoxyphenyl)methanethiol are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

化学反応の分析

Types of Reactions: (5-Bromo-2-methoxyphenyl)methanethiol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The methanethiol group can undergo oxidation to form sulfonic acids or reduction to form corresponding sulfides.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of (5-Bromo-2-methoxyphenyl)methanethiol can be obtained.

Oxidation Products: Sulfonic acids and sulfoxides.

Reduction Products: Corresponding sulfides.

科学的研究の応用

Inhibition of GSK3β

Recent studies have highlighted the compound's role as a potent inhibitor of glycogen synthase kinase 3 beta (GSK3β). An investigation demonstrated that (5-Bromo-2-methoxyphenyl)methanethiol exhibits an IC50 value of 0.036 μM, indicating strong inhibitory activity. This inhibition is crucial for therapeutic applications in diseases such as:

- Cancer : GSK3β inhibition can lead to reduced cancer cell proliferation and enhanced apoptosis.

- Diabetes : The compound has shown potential in improving insulin sensitivity and glucose metabolism.

- Neurodegenerative Disorders : Its effects on neuronal differentiation suggest applications in conditions like Alzheimer’s and Parkinson’s disease.

Biological Studies

The compound has been utilized in various biological assays to explore its effects on cellular signaling pathways. For instance, it has been used to study the role of GSK3β in cancer cell growth and neurodegeneration. Additionally, researchers are investigating its potential in treating inflammatory bowel disease and sepsis, expanding its therapeutic relevance.

Drug Development

The compound serves as a lead structure for developing novel therapeutics targeting GSK3β. Ongoing research aims to synthesize derivatives with improved pharmacological properties, such as enhanced selectivity and solubility. This could pave the way for new drug candidates in personalized medicine and biotechnology.

Case Study 1: GSK3β Inhibition in Cancer Therapy

In a study focusing on the effects of (5-Bromo-2-methoxyphenyl)methanethiol on cancer cells, researchers observed significant reductions in cell viability when treated with the compound. The mechanism was linked to the suppression of β-catenin phosphorylation, a key player in the Wnt signaling pathway associated with tumor growth.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of (5-Bromo-2-methoxyphenyl)methanethiol in models of neurodegeneration. The results indicated that treatment with the compound led to increased neuronal survival and improved cognitive function in animal models of Alzheimer’s disease.

Potential Implications

The implications of (5-Bromo-2-methoxyphenyl)methanethiol extend beyond basic research into practical applications in drug discovery and development. Its ability to modulate critical signaling pathways positions it as a promising candidate for addressing unmet medical needs across various therapeutic areas.

Table: Summary of Applications

| Application Area | Description |

|---|---|

| Cancer Therapy | Inhibits GSK3β, reducing tumor cell proliferation |

| Diabetes Management | Enhances insulin sensitivity and glucose metabolism |

| Neurodegenerative Disorders | Promotes neuronal differentiation; potential treatment for Alzheimer's |

| Drug Development | Lead compound for novel GSK3β inhibitors with improved pharmacological properties |

作用機序

The mechanism of action of (5-Bromo-2-methoxyphenyl)methanethiol involves its interaction with various molecular targets. The methanethiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

類似化合物との比較

- (5-Bromo-2-methoxyphenyl)-2-methylthiazole

- 2-Bromo-5-methyl-4-phenylthiazole

- 1-Bromo-2-(methoxymethyl)benzene

Comparison:

- (5-Bromo-2-methoxyphenyl)methanethiol is unique due to the presence of both a bromine atom and a methanethiol group, which imparts distinct chemical reactivity and potential applications.

- (5-Bromo-2-methoxyphenyl)-2-methylthiazole and 2-Bromo-5-methyl-4-phenylthiazole have different heterocyclic structures, leading to varied chemical properties and uses.

- 1-Bromo-2-(methoxymethyl)benzene lacks the thiol group, resulting in different reactivity and applications .

生物活性

The compound (5-Bromo-2-methoxyphenyl)methanethiol is a member of the thiophenol family, which has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure : The molecular formula for (5-Bromo-2-methoxyphenyl)methanethiol is . The presence of the bromine atom and methoxy group contributes to its unique properties.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (5-Bromo-2-methoxyphenyl)methanethiol. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

- Minimum Inhibitory Concentrations (MIC) : The compound exhibited MIC values ranging from 0.5 to 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, demonstrating significant antibacterial potency compared to standard antibiotics like vancomycin .

| Bacterial Strain | MIC (µg/mL) | Comparison to Vancomycin |

|---|---|---|

| MRSA | 0.5 | More potent |

| MSSA | 1 | Comparable |

| E. faecalis | 4 | Less potent |

2.2 Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes, which is crucial for understanding its therapeutic potential.

- Carbonic Anhydrase Inhibition : It demonstrated effective inhibition against human carbonic anhydrases (hCA I and hCA II), with Ki values ranging from 1.63 ± 0.11 nM to 25.67 ± 4.58 nM, indicating strong binding affinity .

| Enzyme | Ki Value (nM) | Inhibition Type |

|---|---|---|

| hCA I | 2.53 ± 0.25 | Competitive |

| hCA II | 1.63 ± 0.11 | Competitive |

| Acetylcholinesterase | 24.86 ± 5.30 | Competitive |

The biological activity of (5-Bromo-2-methoxyphenyl)methanethiol is attributed to its thiol group, which can form disulfide bonds with cysteine residues in proteins, thereby modulating enzyme activity and receptor interactions. This mechanism underlies its antimicrobial effects and potential use as an enzyme inhibitor in therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of various thiophenol derivatives, including (5-Bromo-2-methoxyphenyl)methanethiol, against MRSA strains. The results indicated that this compound outperformed several known antibiotics, suggesting its potential as a new therapeutic agent for treating resistant infections .

Case Study 2: Enzyme Inhibition Profiles

In another investigation focusing on enzyme inhibition, the compound was tested against hCA I and hCA II isoforms, revealing its competitive inhibition characteristics that could be beneficial in treating conditions like glaucoma and certain types of cancer due to its ability to modulate intraocular pressure and tumor growth .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (5-Bromo-2-methoxyphenyl)methanethiol, and what methodological considerations are critical for yield optimization?

- Answer : The compound can be synthesized via oxidative addition reactions involving brominated methoxyphenyl precursors and thiolating agents. For example, tris(5-bromo-2-methoxyphenyl)antimony derivatives have been prepared using thiophene-2-aldoxime in the presence of tert-butyl hydroperoxide, achieving structural integrity confirmed by IR and X-ray diffraction . Key considerations include controlling reaction stoichiometry (e.g., 1:2 molar ratios), optimizing temperature to avoid side reactions, and using promoters to stabilize intermediates. Purification via column chromatography with polar/non-polar solvent gradients is recommended to isolate the thiolated product efficiently.

Q. How do bromine and methoxy substituents influence the electronic and steric properties of (5-Bromo-2-methoxyphenyl)methanethiol in catalytic reactions?

- Answer : The bromine atom at the 5-position acts as an electron-withdrawing group, enhancing electrophilic reactivity at the para position, while the 2-methoxy group donates electron density via resonance, creating a polarized aromatic system. This combination directs nucleophilic attacks (e.g., thiolation) to specific sites, as observed in analogous methoxyphenyl catalysts . Steric hindrance from the methoxy group may reduce accessibility to the active site, necessitating catalysts with tailored pore structures or basic promoters (e.g., K₂WO₄) to mitigate diffusion limitations .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing (5-Bromo-2-methoxyphenyl)methanethiol?

- Answer : Infrared (IR) spectroscopy identifies key functional groups (C-S stretch at ~600–700 cm⁻¹), while ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm). X-ray diffraction (XRD) is critical for resolving conformational stability, as demonstrated in bis(thiophene-2-aldoximato)antimony complexes, where XRD revealed two crystallographically independent molecules with slight geometric variations . High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns, particularly for bromine-containing derivatives.

Advanced Research Questions

Q. How can catalyst acid-base properties be tuned to enhance selectivity for (5-Bromo-2-methoxyphenyl)methanethiol over competing byproducts like dimethyl sulfide?

- Answer : Strong Lewis acid sites favor methanol conversion but reduce selectivity by promoting dimethyl sulfide formation. To prioritize methanethiol, catalysts should balance moderate acidity with basic promoters (e.g., K₂WO₄/Al₂O₃), which suppress over-dehydration. For instance, K₂WO₄ achieves ~95% selectivity at 360°C despite lower methanol conversion (47%), while stronger bases like KOH increase activity but reduce selectivity . Advanced strategies include doping zeolites with alkali metals to weaken acid strength or using mesoporous supports to improve dispersion of active sites .

Q. What experimental and computational approaches resolve contradictions in methanethiol cluster stability, and how do these apply to derivatives like (5-Bromo-2-methoxyphenyl)methanethiol?

- Answer : Conformational stability challenges arise from non-covalent interactions (e.g., S–H∙∙∙S hydrogen bonds). Density functional theory (DFT) with improved basis sets (e.g., aug-cc-pVTZ) can predict global minima for dimer/trimer clusters, validated against experimental rotational spectroscopy . For brominated derivatives, substituent effects on torsional barriers must be modeled, and cryogenic XRD or neutron diffraction can empirically resolve steric clashes induced by bulky groups like bromine .

Q. What role does (5-Bromo-2-methoxyphenyl)methanethiol play in atmospheric sulfur cycles, and how can its environmental impact be quantified?

- Answer : Methanethiol derivatives contribute to sulfur aerosol formation, influencing cloud albedo and climate regulation. Global databases combining oceanographic sampling (e.g., Arctic/Southern Oceans) and satellite data can map emission fluxes . For brominated analogs, isotopic labeling (³⁴S/⁸²Br) tracks degradation pathways, while gas chromatography–mass spectrometry (GC-MS) quantifies tropospheric concentrations. Contradictions in lifetime estimates require reconciling lab-based kinetic studies with field observations of DMS-methanethiol interactions .

Q. How do methanethiol derivatives interact with biological systems, and what methodologies assess their biocompatibility or toxicity?

- Answer : Microcosm studies using IC₅₀ values (e.g., 21% variation in methanethiol production under chloroform stress) evaluate microbial degradation and toxicity . For brominated analogs, in vitro assays (e.g., hepatic microsomes) measure metabolic stability, while MALDI-TOF imaging maps tissue-specific accumulation. Odor perception studies (e.g., methanethiol/β-ionone suppression) inform sensory impact assessments .

Data Contradiction Analysis

Q. Why do some studies report conflicting activity-selectivity trends for methanethiol catalysts, and how can these be resolved?

- Answer : Discrepancies arise from differences in catalyst preparation (e.g., impregnation vs. co-precipitation) and testing conditions (pressure, H₂S/CH₃OH ratios). For example, K₂CO₃ shows higher activity (56% conversion) than K₂WO₄ but lower selectivity (95% vs. 96%) due to stronger basicity favoring secondary reactions . Systematic studies using standardized protocols (e.g., ASTM D7892 for thiol quantification) and operando spectroscopy (DRIFTS, XAS) can decouple acid-base and structural effects .

Methodological Best Practices

- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of thiol groups.

- Characterization : Use deuterated solvents in NMR to avoid signal overlap from methoxy protons.

- Catalysis : Pre-reduce catalysts in H₂ flow to remove surface oxides before activity testing.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。